molecular formula C10H18O2 B14486691 3,3-Dimethyloctane-2,7-dione CAS No. 65716-44-1

3,3-Dimethyloctane-2,7-dione

Cat. No.: B14486691
CAS No.: 65716-44-1
M. Wt: 170.25 g/mol
InChI Key: RMVQEJVZIPNRJR-UHFFFAOYSA-N
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Description

3,3-Dimethyloctane-2,7-dione is an organic compound with the molecular formula C12H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloctane-2,7-dione can be achieved through several methods. One common approach involves the alkylation of 2,7-octanedione with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the ketone groups. This process requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloctane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the ketone groups can yield the corresponding alcohols.

    Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyloctane-2,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloctane-2,7-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with enzymes or other proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyloctane-3,6-dione
  • 3,3-Dimethyldecane-2,7-dione
  • 3,5-Dimethyloctane-2,7-dione

Uniqueness

3,3-Dimethyloctane-2,7-dione is unique due to its specific arrangement of methyl groups and ketone functionalities. This structure imparts distinct reactivity and physical properties compared to other similar compounds.

Properties

CAS No.

65716-44-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,3-dimethyloctane-2,7-dione

InChI

InChI=1S/C10H18O2/c1-8(11)6-5-7-10(3,4)9(2)12/h5-7H2,1-4H3

InChI Key

RMVQEJVZIPNRJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C)(C)C(=O)C

Origin of Product

United States

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